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molecular formula C11H8N2O B8544879 2-(1-Hydroxy-2-phenylethylidene)malononitrile

2-(1-Hydroxy-2-phenylethylidene)malononitrile

Cat. No. B8544879
M. Wt: 184.19 g/mol
InChI Key: WASQDKDGTMGHSP-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

To 60% NaH/mineral oil dispersion (3.2 g, 79.5 mmol) in THF (100 ml) at room temperature under argon was added dropwise malononitrile (5.0 ml, 79.5 mmol) in THF (20 ml) over 30 minutes. The reaction mixture was stirred at room temperature for 30 minutes, then phenylacetyl chloride (10.5 ml, 79.5 mmol) in THF (10 ml) was added dropwise over 10 minutes. The reaction mixture was stirred at room temperature for 1.5 hours, the solvent was removed in vacuo, and the residue was partitioned between ether and 2N H2SO4. The ether layer was separated, washed with water, dried over anhydrous MgSO4, filtered through a silica gel plug and the solvent was removed in vacuo to afford 13.8 g (94%) of (1-hydroxy-2-phenylethylidene)malononitrile as an amber oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](#[N:7])[CH2:4][C:5]#[N:6].[C:8]1([CH2:14][C:15](Cl)=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[OH:16][C:15](=[C:4]([C:3]#[N:7])[C:5]#[N:6])[CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and 2N H2SO4
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CC1=CC=CC=C1)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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